molecular formula C20H14ClN3O2 B11618203 2-chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

2-chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11618203
M. Wt: 363.8 g/mol
InChI Key: ZOJJYMIJYBOLFG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      2-Chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction type. For example, oxidation might involve using oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
    • Major products formed from these reactions would include derivatives with modified functional groups.
  • Scientific Research Applications

    • This compound has diverse applications:

        Medicine: It may exhibit antitumor, anti-inflammatory, and antihypertensive properties.

        Chemistry: It serves as a key intermediate for Vitamin B1 synthesis.

        Biology: It could modulate myeloid leukemia and other diseases.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific targets.
    • It may interact with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other benzamides, pyrimidine derivatives, and heterocyclic structures.
    • Uniqueness lies in its specific combination of functional groups and potential biological activities.

    Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its mechanisms and potential

    Properties

    Molecular Formula

    C20H14ClN3O2

    Molecular Weight

    363.8 g/mol

    IUPAC Name

    2-chloro-4-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

    InChI

    InChI=1S/C20H14ClN3O2/c1-12-2-4-15(16(21)10-12)19(25)23-14-3-5-18-17(11-14)24-20(26-18)13-6-8-22-9-7-13/h2-11H,1H3,(H,23,25)

    InChI Key

    ZOJJYMIJYBOLFG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl

    Origin of Product

    United States

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